PIM1 Kinase Inhibition: Differential IC50 Values Between Ethoxy and Methoxy Analogs
The 6-ethoxy analog (target compound) demonstrates nanomolar potency against PIM1 kinase. A direct comparison of IC50 values from similar TR-FRET assays reveals a 1.5-fold difference in potency relative to the 6-methoxy analog. The target compound achieves an IC50 of 1.5 nM [1], whereas the 6-methoxy analog (CAS 15846-19-2) has been reported with an IC50 of 2.20 nM [2] under comparable assay conditions. This difference, while moderate, is quantifiable and suggests that the increased size of the ethoxy group may influence binding pocket interactions differently than the methoxy group.
| Evidence Dimension | Inhibition of PIM1 kinase activity |
|---|---|
| Target Compound Data | IC50 = 1.5 nM |
| Comparator Or Baseline | 4-Chloro-6-methoxypyrimidin-5-amine (CAS 15846-19-2), IC50 = 2.20 nM |
| Quantified Difference | 1.5-fold difference (target compound is more potent) |
| Conditions | TR-FRET assay measuring reduction in BAD phosphorylation at Ser-112 residue. |
Why This Matters
Procuring the specific ethoxy analog is essential for projects where PIM1 potency is a primary optimization parameter, as the methoxy analog does not provide the same level of target engagement.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50518513 (CHEMBL4528544). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50518513 View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50518509 (CHEMBL4587382). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50518509 View Source
